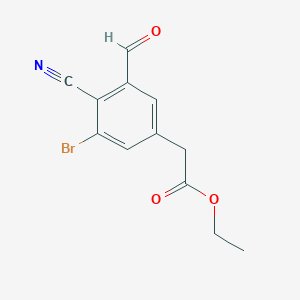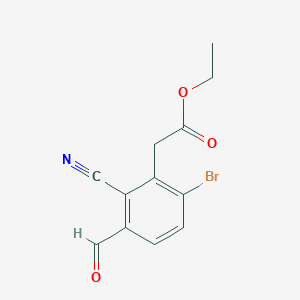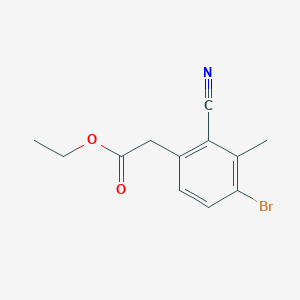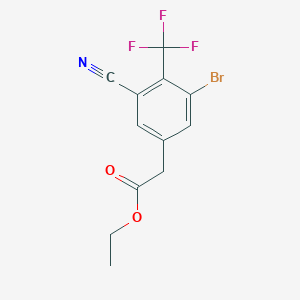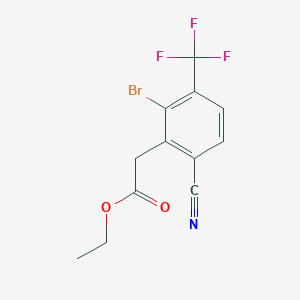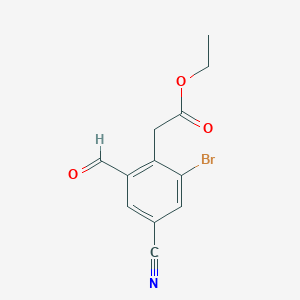
Chloromethyl tridecanoate
Overview
Description
Chloromethyl tridecanoate is an organic compound with the molecular formula C14H27ClO2. It is a chlorinated ester derived from tridecanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological molecules due to their reactivity .
Mode of Action
Chloromethylation reactions, which involve the addition of a chloromethyl group to a molecule, are well-documented . In the presence of a catalyst such as zinc iodide, chloromethylation can occur under mild conditions . The formation of the chloromethyl cation ([ClCH2]+) is promoted by the catalyst, leading to electrophilic substitution of the target molecule .
Biochemical Pathways
Chloromethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Result of Action
The introduction of a chloromethyl group to a molecule can significantly alter its properties and interactions with other molecules .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the reactivity and stability of chloromethyl compounds .
Biochemical Analysis
Biochemical Properties
Chloromethyl tridecanoate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as glutathione S-transferase. The chloromethyl group in this compound reacts with thiol groups in proteins, leading to the formation of stable thioether bonds . This interaction can modify the activity of enzymes and proteins, affecting their function and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with thiol groups in proteins can lead to changes in protein function, which in turn affects cellular processes such as signal transduction and metabolic pathways . These modifications can result in altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The chloromethyl group reacts with thiol groups in proteins, forming stable thioether bonds. This reaction can lead to enzyme inhibition or activation, depending on the specific protein involved . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modifying protein activity and enhancing metabolic processes. At high doses, this compound can be toxic and cause adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and protein modification. The compound interacts with enzymes such as glutathione S-transferase, which plays a role in detoxification and metabolic processes . These interactions can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes and distributed to various cellular compartments. Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation . These factors can influence the compound’s activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles or compartments through targeting signals and post-translational modifications . This localization is important for its activity and function, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl tridecanoate can be synthesized through the esterification of tridecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of tridecanoic acid and chloromethyl alcohol into the reactor, along with the catalyst. The reaction mixture is heated to the required temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl tridecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted esters and ethers.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Alcohols and other reduced compounds.
Scientific Research Applications
Chloromethyl tridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Chloromethyl tridecanoate can be compared with other chloromethyl esters and tridecanoic acid derivatives. Similar compounds include:
Chloromethyl dodecanoate: A shorter-chain analog with similar reactivity.
Chloromethyl tetradecanoate: A longer-chain analog with slightly different physical properties.
Tridecanoic acid: The parent acid from which this compound is derived.
This compound is unique due to its specific chain length and the presence of the chloromethyl group, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
chloromethyl tridecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)17-13-15/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHCQWRPFXZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


